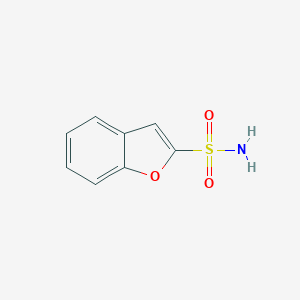

1-Benzofuran-2-Sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzofuran 2 Sulfonamide Analogs

Established Synthetic Pathways for the 1-Benzofuran-2-Sulfonamide Core

The construction of the fundamental this compound structure can be achieved through several established synthetic routes, often involving multi-step sequences that begin with simpler aromatic precursors.

Multi-Step Synthetic Strategies from Benzofuran (B130515) Scaffolds

A common approach to synthesizing this compound analogs begins with a pre-formed benzofuran ring. These strategies often involve the introduction of a sulfonyl group at the C2 position of the benzofuran nucleus. For instance, a benzofuran derivative can be subjected to a reaction with a sulfonating agent to install the required sulfonyl chloride group, which can then be converted to the corresponding sulfonamide.

One documented multi-step synthesis involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with various aromatic sulfonyl chlorides. bohrium.comresearchgate.net This reaction, carried out in the presence of a base and a suitable solvent at temperatures ranging from 30–100°C, yields a new series of benzofuran derivatives. bohrium.com The development of such protocols is significant for creating libraries of compounds for biological screening.

Furthermore, the synthesis of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, an intermediate for the drug Dronedarone, highlights alternative pathways. google.com One such process involves the reaction of a 5-substituted 2-butyl benzofuran, where the substituent is a leaving group like a halogen or a sulfonate, with bis(methanesulfonyl)amide. google.com This reaction is preferably catalyzed by a copper(I) salt. google.com

Synthetic Routes Utilizing Salicylaldehyde (B1680747) and Ortho-Vanillin Precursors

Salicylaldehyde and its derivatives, such as ortho-vanillin, are versatile starting materials for the synthesis of the benzofuran core. These routes typically involve the formation of a key intermediate that subsequently undergoes cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring.

A notable synthetic scheme begins with salicylaldehyde or ortho-vanillin to produce benzofuran-based esters. researchgate.net These esters are then hydrolyzed to the corresponding carboxylic acids. researchgate.net The carboxylic acids can be further functionalized to introduce the sulfonamide moiety, leading to the desired this compound analogs. researchgate.net This method has been successfully employed to synthesize a series of 20 benzofuran-based sulfonamides. researchgate.net The reaction of salicylaldehyde with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) is a common method for constructing the benzofuran ring. nih.gov

Condensation Reactions for Core Formation

Condensation reactions are fundamental to the formation of the benzofuran ring system. These reactions often involve the joining of two molecules with the elimination of a small molecule, such as water.

A widely used method is the Rap–Stoermer reaction, which involves the condensation of α-haloketones with substituted salicylaldehydes. nih.gov This reaction, often catalyzed by a base like triethylamine, proceeds via a Dieckmann-like aldol (B89426) condensation to afford benzofuran derivatives in good yields. nih.gov Another key condensation reaction involves the Knoevenagel condensation, which can be used to form a carbon-carbon double bond that is a precursor to the furan ring. rsc.org

Advanced Derivatization Strategies for Functional Group Incorporation

To explore the structure-activity relationships of this compound analogs, various functional groups are introduced into the core structure. These derivatization strategies are crucial for fine-tuning the biological activity of the compounds.

Introduction of Hydrazine (B178648) and Hydrazide Linkers

A general procedure for introducing a hydrazine linker involves the reaction of a 2-acetylbenzofuran (B162037) derivative with 4-hydrazinylbenzenesulfonamide (B1582950) in glacial acetic acid under reflux. nih.govresearchgate.net Similarly, a hydrazide linker can be introduced by reacting the 2-acetylbenzofuran with 4-(hydrazinecarbonyl)benzenesulfonamide (B1347176) under similar conditions. nih.govresearchgate.net These reactions typically result in the precipitation of the desired benzofuran-based sulfonamides, which can be collected by filtration. nih.govresearchgate.net The use of hydrazone derivatives is also prominent in medicinal chemistry for their wide range of biological activities. researchgate.netresearchgate.net

| Starting Material | Reagent | Linker | Product | Yield (%) |

| 2-Acetylbenzofuran | 4-Hydrazinylbenzenesulfonamide | Hydrazine | 4-(2-(1-(Benzofuran-2-yl)ethylidene)hydrazineyl)benzenesulfonamide | 83 |

| 2-Acetylbenzofuran | 4-(Hydrazinecarbonyl)benzenesulfonamide | Hydrazide | 4-(2-(1-(Benzofuran-2-yl)ethylidene)hydrazine-1-carbonyl)benzenesulfonamide | 80 |

Integration of Arylsulfone Moieties

The incorporation of arylsulfone groups is another important derivatization strategy. nih.govresearchgate.net These moieties can enhance the binding of the molecule to its biological target and influence its pharmacokinetic properties.

A method for integrating an arylsulfone group involves a multi-step process. First, an intermediate such as 1-(benzofuran-2-yl)-2-(phenylsulfonyl)ethanone is synthesized. This intermediate is then refluxed with 4-hydrazinylbenzenesulfonamide in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. researchgate.net This reaction yields benzofuran-based sulfonamides containing an arylsulfone moiety. researchgate.net The introduction of arylsulfone groups has been shown to significantly affect the biological activity profile of the resulting compounds. nih.govresearchgate.net

| Intermediate | Reagent | Moiety Introduced |

| 1-(Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone | 4-Hydrazinylbenzenesulfonamide | Arylsulfone-Hydrazine |

| 1-(Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone | 4-(Hydrazinecarbonyl)benzenesulfonamide | Arylsulfone-Hydrazide |

Substitution Pattern Investigations on Benzofuran and Aryl Rings

Investigations into the structure-activity relationships (SAR) of benzofuran derivatives have revealed that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov The introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with distinct structural features. nih.gov For instance, in a series of 2-sulfonamidebenzamides, iterative medicinal chemistry efforts focused on modifying the phenyl ring systems to enhance potency and metabolic stability. nih.gov

A significant area of investigation has been the substitution on aryl rings attached to the core structure. For example, in a series of imidazopyridine-substituted benzofurans, the nature of the substituent on a phenyl group dramatically influenced anticancer activity. The addition of electron-donating groups, such as a methoxy (B1213986) group at the para position, significantly improved activity. nih.gov Conversely, substitution with electron-withdrawing groups like chloro, bromo, nitro, or cyano at the same position led to a notable decrease in activity. nih.gov Interestingly, even an unsubstituted phenyl ring maintained good activity. nih.gov

Halogen substitution is another well-studied modification. The hydrophobic and electronic nature of halogens is considered beneficial, potentially enhancing the cytotoxic properties of benzofuran compounds. nih.gov Studies have highlighted the importance of the halogen's position, with the para position on an N-phenyl ring often yielding the highest activity. nih.gov

In the development of allosteric modulators, various substitutions on a phenyl ring of 2-sulfonamidebenzamides were evaluated. The research identified key halogen substituents that improved potency by approximately 8-fold. nih.gov The following table summarizes the effects of different substitution patterns on a selection of benzofuran derivatives.

Table 1: Effect of Substitution on the Activity of Imidazopyridine-Substituted Benzofuran Derivatives

| Compound ID | Phenyl Ring Substituent (Position) | Effect on Anticancer Activity |

|---|---|---|

| 15c | 4-Methoxy | Significant Improvement |

| 15h | 4-Methyl | Significant Improvement |

| 15d | Chloro | Drop in Activity |

| 15e | Bromo | Drop in Activity |

| 15f | Nitro | Drop in Activity |

| 15g | Cyano | Drop in Activity |

| 15a | Unsubstituted | Maintained Good Activity |

Data sourced from a study on imidazopyridine-substituted benzofurans derived from sulfonamides. nih.gov

Enaminone-Mediated Approaches to Benzofuran-Sulfonamide Hybrids

Enaminones serve as versatile intermediates in the synthesis of complex heterocyclic systems, including hybrids containing the benzofuran-sulfonamide scaffold. These approaches leverage the reactivity of the enaminone functional group, which combines the features of an amine and a ketone conjugated with a double bond, to construct fused ring systems.

One notable application involves the use of a bis(benzofuran-enaminone) hybrid possessing a piperazine (B1678402) linker as a key precursor. researchgate.net This intermediate is utilized in microwave-assisted synthesis to produce complex molecules like bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines). researchgate.net The synthesis involves reacting the bis(enaminone) with pyrazole-3,5-diamines in pyridine (B92270) at reflux, affording the target compounds in high yields of 82-88%. researchgate.net

Another synthetic strategy employs the intramolecular cyclization of enaminone-like structures to form the benzofuran ring itself. For example, 2-acetylbenzofurans can be synthesized from 1-aryloxypropan-2-ones. rsc.org These precursors are reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to generate 3-aryloxy-4-dimethylamino-3-buten-2-ones, which are essentially enaminones. Subsequent intramolecular cyclization of these intermediates yields the desired 2-acetylbenzofuran derivatives in high yields. rsc.org

The versatility of enaminones is further demonstrated in acid-catalyzed cyclization reactions. A novel approach for synthesizing 2-arylsubstituted furo[3,2-b]pyran-3-carbaldehydes was developed based on the cyclization of enaminones that contain an allomaltol fragment. tandfonline.com This method highlights a different heterocyclization pathway for enaminoketones compared to previously described approaches. tandfonline.com The synthetic utility of the resulting aldehydes was shown through the preparation of various derivatives, with the structure of one product confirmed by X-ray diffraction. tandfonline.com

Spectroscopic and Chromatographic Characterization in Synthetic Organic Chemistry

The characterization and purification of this compound and its analogs are critical steps in their synthesis, relying on a combination of modern spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure, assessing purity, and monitoring the progress of reactions.

Chromatographic Techniques: Thin-layer chromatography (TLC) is routinely used to monitor the progress of synthetic reactions in real-time. researchgate.net For purification, column chromatography is a standard method. For instance, newly synthesized piperazine-benzofuran integrated dinitrobenzenesulfonamide derivatives were purified by column chromatography using silica (B1680970) gel with a mobile phase of methanol (B129727) in dichloromethane. nih.gov

Spectroscopic Techniques: A suite of spectroscopic methods is employed for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. nih.gov Chemical shifts (δ) are reported relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups, such as the sulfonamide (SO₂NH₂) and the benzofuran ether linkage. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LCMS), provides information on the molecular weight of the compound, confirming its elemental composition. nih.gov For example, the mass of ethyl 5-(4-(1-((2,4-dinitrophenyl)sulphonyl) piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate was confirmed as m/z = 616.2 [M + H]⁺ using ESI positive mode. nih.gov

Single-Crystal X-ray Diffraction: For unambiguous structural confirmation, single-crystal X-ray diffraction analysis is the gold standard. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. For example, 1-benzofuran-2-carboxylic acid was characterized using this method, revealing its crystal system (monoclinic), space group (P21/n), and other geometric parameters. researchgate.net

The combination of these analytical methods ensures the identity and purity of the synthesized this compound analogs.

Table 2: Analytical Characterization Data for a Representative Benzofuran Derivative

| Analytical Technique | Observation for Ethyl 5-(4-(2-((2,4-dinitrophenyl)sulfonamido)acetyl)piperazin-1-yl)benzofuran-2-carboxylate |

|---|---|

| ¹H NMR | δ 1.32 (t, 3H, CH₃), 3.04 (br s, 2H, piperazine-CH₂), 3.13 (br s, 2H, piperazine-CH₂), 3.53 (br s, 4H, piperazine-2CH₂), 4.09 (s, 2H, acetyl-CH₂), 4.31–4.3 (d, 2H, O-CH₂), 7.19 (s, 1H, Ar-H), 7.27–7.30 (d, 1H, Ar-H), 7.58–7.61 (d, 4H, Ar-H), 7.63 (s, 1H, NH), 8.29–8.32 (d, 1H, Ar-H), 8.57 (s, Ar-H), 8.63–8.66 (d, 1H, Ar-H), 8.87 (s, 1H, Ar-H) |

| ¹³C NMR | 14.13, 41.46, 44.02, 44.29, 49.60, 49.91, 59.75, 61.10, 108.20, 112.37, 114.13, 119.88, 120.06, 127.15, 131.82, 138.56, 145.37, 147.31, 148.20, 149.40, 150.19, 158.70, 165.70 |

| Mass Spec (MS) | (ESI positive) m/z = 616.2 [M + H]⁺ (for a related compound) |

| Elemental Analysis | Calculated for C₂₇H₂₉N₅O₁₀S: C, 52.68; H, 4.75; N, 11.38. Found: C, 52.68; H, 4.75; N, 11.39. (for a related compound) |

Data sourced from the characterization of piperazine-benzofuran integrated dinitrobenzenesulfonamides. nih.gov

Enzyme Inhibition Studies of 1 Benzofuran 2 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

The core of the research into the biological activity of 1-benzofuran-2-sulfonamide derivatives lies in their potent inhibition of carbonic anhydrase (CA) isoforms. The sulfonamide moiety (–SO₂NH₂) is a well-established zinc-binding group that anchors these inhibitors to the Zn(II) ion within the active site of CA enzymes. By linking this pharmacophore to a benzofuran (B130515) scaffold, researchers have developed compounds with varied and selective inhibition profiles against several human carbonic anhydrase (hCA) isoforms.

Inhibition Profiles Against Human Carbonic Anhydrase (hCA) Isoforms

Studies have systematically evaluated the inhibitory activity of various series of benzofuran-based sulfonamides against physiologically significant hCA isoforms, including the widespread cytosolic forms and the tumor-associated transmembrane forms.

The cytosolic isoforms hCA I and hCA II are ubiquitously expressed and involved in numerous physiological functions. Inhibition of these off-target isoforms is often a key consideration in the development of selective anticancer agents.

hCA I: Benzofuran-based sulfonamides have demonstrated a wide range of inhibitory activity against the hCA I isoform, with inhibition constant (Kᵢ) values from the nanomolar to the micromolar range. For instance, a series of benzofuran hydrazides showed potent inhibition of hCA I with Kᵢ values of 37.4 nM and 63.9 nM for specific compounds nih.gov. In contrast, other derivatives, such as certain arylsulfonehydrazones, exhibited much weaker inhibition, with Kᵢ values reaching up to 4625 nM nih.gov.

hCA II: This isoform is physiologically dominant and a common target for diuretic drugs. Its inhibition by anticancer agent candidates is generally considered an undesirable side effect. Benzofuran-based sulfonamides have shown varied efficacy against hCA II. Some benzofuran hydrazones are potent inhibitors, with one derivative displaying a Kᵢ of 12.3 nM, comparable to the standard inhibitor Acetazolamide (AAZ) nih.gov. However, other series, particularly arylsulfonehydrazones, were found to be weak inhibitors of hCA II, with Kᵢ values in the high nanomolar range (228.5–888.2 nM) nih.gov. Another study on benzofuran-based carboxylic acids, a related class, also showed moderate to weak inhibition of hCA II, with Kᵢ values between 3.1 µM and 67.1 µM nih.govnih.gov.

The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of cancer and are linked to tumor progression and survival in hypoxic conditions, making them prime targets for anticancer drug design.

hCA IX: Many newly synthesized benzofuran-based sulfonamides have proven to be highly effective inhibitors of the hCA IX isoform. One study reported a series of compounds that inhibited hCA IX with Kᵢ values in the low nanomolar range (10.0–97.5 nM) nih.govsemanticscholar.orgresearchgate.net. The most potent compound in this series, an arylsulfonehydrazone derivative (9c), had a Kᵢ of 10.0 nM, making it 2.5 times more potent than the reference drug Acetazolamide nih.gov. Similarly, benzofuran-based carboxylic acid derivatives have also shown effective inhibition of hCA IX, with Kᵢ values ranging from 0.56 to 5.1 µM nih.govnih.gov.

hCA XII: This isoform is another critical target in cancer therapy. Benzofuran-based sulfonamides have demonstrated potent, low nanomolar inhibition of hCA XII. The Kᵢ values for a set of derivatives were found to be in the range of 10.1–71.8 nM nih.govsemanticscholar.orgresearchgate.net. A benzofuran hydrazide derivative (5a) was identified as the most powerful hCA XII inhibitor in its series, with a Kᵢ value of 10.1 nM nih.gov. Benzofuran-based acids also inhibit hCA XII efficiently, with Kᵢ values typically in the submicromolar to low micromolar range (0.88–3.4 µM) nih.govnih.gov.

Potency and Selectivity Assessments of CA Inhibition

A key goal in the development of CA inhibitors for cancer therapy is achieving high selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II). Several series of benzofuran-based sulfonamides have shown excellent selectivity profiles.

Notably, a class of arylsulfonehydrazones displayed remarkable selectivity for hCA IX and XII over hCA I and II nih.govsemanticscholar.orgresearchgate.net. The selectivity indices (SI), calculated as the ratio of Kᵢ against off-target isoforms to Kᵢ against the target isoform, were significant:

Selectivity for hCA IX: SIs ranged from 39.4 to 250.3 over hCA I and 19.6 to 57.1 over hCA II nih.govsemanticscholar.orgresearchgate.net.

Selectivity for hCA XII: SIs ranged from 26.0 to 149.9 over hCA I and 13.0 to 34.2 over hCA II nih.govsemanticscholar.orgresearchgate.net.

This high degree of selectivity suggests that these compounds could effectively target tumors while minimizing the side effects associated with the inhibition of cytosolic CAs.

Kinetic Evaluation of Enzyme Inhibition Parameters

The inhibitory activities of benzofuran-based sulfonamides against carbonic anhydrase isoforms have been determined through kinetic studies. A stopped-flow CO₂ hydrase assay is a standard method used for these evaluations nih.gov. This technique measures the enzyme's catalytic activity in real-time and allows for the calculation of key inhibition parameters, primarily the inhibition constant (Kᵢ).

The inhibition mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating to the Zn(II) ion within the enzyme's active site. This interaction is further stabilized by hydrogen bonds between the inhibitor and amino acid residues, such as Thr199, in the active site cavity nih.gov. The resulting Kᵢ values, as detailed in the preceding sections, provide a quantitative measure of the inhibitor's potency.

Interactive Data Table: Carbonic Anhydrase Inhibition by Benzofuran Sulfonamide Derivatives

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Selectivity Profile | Reference |

| Benzofuran Hydrazones | 92.7–162.8 nM | 12.3–73.5 nM | Moderate | Moderate | Lower selectivity | nih.gov |

| Benzofuran Hydrazides | 37.4–63.9 nM | Moderate | Potent | 10.1–71.8 nM | Moderate selectivity | nih.gov |

| Arylsulfonehydrazones | 936.5–2503 nM | 228.5–1643.7 nM | 10.0–97.5 nM | 14.9–71.8 nM | High selectivity for IX/XII over I/II | nih.govsemanticscholar.orgresearchgate.net |

| Benzofuran Carboxylic Acids | Weak | 3.1–67.1 µM | 0.56–5.1 µM | 0.88–10.1 µM | Selective for IX over I/II | nih.govnih.gov |

Other Enzyme Inhibition Targets

While carbonic anhydrases are the primary focus, the versatile benzofuran scaffold has been explored for its inhibitory potential against other enzyme classes. Research has shown that modifying the core structure can lead to potent and selective inhibitors for different biological targets.

One notable example is the investigation of benzofuran derivatives containing benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone groups as inhibitors of Sirtuins, a class of histone deacetylases. A study demonstrated that these compounds exhibited potent and selective inhibitory activity against SIRT2, with IC₅₀ values in the micromolar range acs.org. The most active compound in the series had an IC₅₀ of 3.81 µM for SIRT2 and showed selectivity over SIRT1 and SIRT3 acs.org. This suggests that the benzofuran core is a viable scaffold for developing inhibitors of enzymes beyond carbonic anhydrases.

Additionally, the broader class of benzofuran derivatives has been investigated for activity against other targets relevant to cancer, such as urokinase-type plasminogen activator (uPA) and Polo-like kinase 1 (PLK1) scispace.com. While these studies did not focus specifically on this compound derivatives, they highlight the therapeutic potential of the benzofuran nucleus in diverse enzyme inhibition contexts.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme complex involved in both the citric acid cycle and the electron transport chain, making it a significant target for the development of fungicides. A series of novel chiral isoxazoline-benzofuran-sulfonamide derivatives have been designed and synthesized to explore new antifungal agents targeting SDH. acs.org

In these studies, the synthesized compounds were evaluated for their ability to inhibit SDH. The results indicated that these derivatives exhibited notable inhibitory activity. researchgate.net For instance, compound 3i was identified as a particularly potent inhibitor of SDH from Sclerotinia sclerotiorum, a pathogenic fungus. acs.org Further analysis through molecular docking suggested that chiral configurations of these compounds achieved a better affinity within the enzyme's binding site compared to racemic mixtures, with compound 3i showing a stronger interaction than the commercial fungicide fluopyram. acs.org

| Compound | Target Enzyme | IC50 (mg/mL) |

|---|---|---|

| 3i | S. sclerotiorum SDH | 0.63 |

KAT6A/B Histone Acetyltransferase Inhibition

Lysine acetyltransferases KAT6A and KAT6B are key regulators of chromatin and are frequently amplified in various cancers, making them attractive targets for therapeutic intervention. Research has led to the discovery of a novel acylsulfonamide-benzofuran series as a new structural class for inhibiting KAT6A and KAT6B. These compounds were identified through high-throughput screening and optimized using molecular modeling and cocrystal structure determination.

The optimized tool compound from this series, BAY-184 , demonstrated potent, dose-dependent inhibition of KAT6A activity. semanticscholar.org X-ray crystallography revealed that the inhibitor binds within the acetyl coenzyme A (AcCoA) binding site of the enzyme. semanticscholar.org The benzofuran scaffold of the inhibitor is positioned between key amino acid residues, including Leu686, Ile647, and Ile649. semanticscholar.org

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| BAY-184 (29) | KAT6A | 71 |

Aromatase and Steroid Sulfatase (STS) Dual Inhibition

In the context of hormone-dependent breast cancer, a multi-targeting approach using dual aromatase-steroid sulfatase inhibitors (DASIs) is a promising strategy. researchgate.net Researchers have developed DASIs using a common benzofuran pharmacophore. researchgate.net Initial investigations showed that while triazole benzofuran sulfamates had low nanomolar aromatase inhibitory activity, they lacked STS inhibition. Conversely, benzofuran ketone sulfamates demonstrated low nanomolar STS inhibitory activity but no aromatase inhibition. researchgate.net

A significant breakthrough occurred with the modification of the benzofuran ketone sulfamate (B1201201) structure. The addition of a methyl group at the 3rd position of the benzofuran ring resulted in compounds with potent dual inhibitory activity. researchgate.netnih.gov Specifically, the 4-chloro and 4-methoxy derivatives were identified as optimal for dual inhibition, demonstrating activities in the nanomolar range for both enzymes. researchgate.netnih.gov

| Compound Derivative | Aromatase IC50 (nM) | STS IC50 (nM) |

|---|---|---|

| 4-chloro derivative (19b) | 137 | 48 |

| 4-methoxy derivative (19e) | 35 | 164 |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). Novel series of celecoxib (B62257) analogs incorporating a benzofuran moiety have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov The goal of these studies is to develop more selective and safer anti-inflammatory agents.

Evaluation of these compounds showed that several derivatives are potent and selective COX-2 inhibitors. nih.gov For example, 3-(pyridin-3-yl)pyrazole derivatives exhibited high anti-inflammatory activity, equipotent to celecoxib. nih.gov Further studies on celecoxib derivatives, such as PC-406 and PC-407 , provided specific inhibitory concentrations. PC-406, in particular, showed a high degree of selectivity for COX-2 over COX-1, with a selectivity ratio greater than 112.2. amegroups.cn

| Compound | COX-1 IC50 (nmol/L) | COX-2 IC50 (nmol/L) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 39.8 | 4.78 | 8.3 |

| PC-406 | >1000 | 8.9 | >112.2 |

| PC-407 | 27.5 | 1.9 | 14.4 |

Biological Activities and Pharmacological Potential of 1 Benzofuran 2 Sulfonamide Derivatives

Anticancer and Antitumor Research

The quest for novel and more effective anticancer agents has led to the investigation of numerous chemical entities, with 1-benzofuran-2-sulfonamide derivatives showing considerable promise. nih.govnih.govmdpi.com These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and their mechanisms of action have been a subject of detailed study.

In Vitro Cytotoxicity and Antiproliferative Activity Against Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies have revealed that the antiproliferative activity of these compounds is influenced by the nature and position of substituents on the benzofuran (B130515) ring and the sulfonamide moiety.

Several studies have reported the IC₅₀ values, the concentration of a drug that is required for 50% inhibition in vitro, for various derivatives against different cancer cell lines. For instance, a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Similarly, other research has highlighted the cytotoxic potential of hybrid molecules incorporating the benzofuran-sulfonamide scaffold. nih.govmdpi.com

One study detailed the synthesis of a novel library of sulphonamide derivatives of benzofuran-imidazopyridines and their screening against four human cancer cell lines: breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). The results, expressed as IC₅₀ values, indicated that all tested compounds exhibited good to moderate activity.

Another investigation into a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives showed significant growth inhibitory activity against a range of cancer cell lines including ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). rsc.org Furthermore, chalcone (B49325) derivatives of benzofuran have also been evaluated for their cytotoxicity, with some compounds showing potent activity against MCF-7 and PC-3 cancer cell lines. rsc.org

The following table summarizes the in vitro cytotoxicity of selected this compound derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 | mdpi.com |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 (Leukemia) | 0.1 | mdpi.com |

| Amiloride-benzofuran derivative | Not Specified | 0.43 | mdpi.com |

| Derivative 9 | SQ20B (Head and Neck) | 0.46 | mdpi.com |

| N-(benzofuran-5-yl)aromaticsulfonamide 7q | MCF-7 (Breast) | 12.5 | nih.gov |

| Isatin-based sulphonamide 11b | T47D (Breast) | 1.83 | nih.gov |

| Isatin-based sulphonamide 12b | T47D (Breast) | 3.59 | nih.gov |

| Isatin-based sulphonamide 6f | T47D (Breast) | 5.45 | nih.gov |

| Chalcone-benzofuran derivative 6d | Various | 1.00 x 10⁻³ | researchgate.net |

| Benzofuran–pyrazole compound (BZP) | MCF-7 (Breast) | 0.007 | semanticscholar.org |

| Benzofuran–pyrazole compound (BZP) | MDA-MB-231 (Breast) | 0.010 | semanticscholar.org |

| Benzofuran-based benzenesulfonamide (B165840) IV | MCF-7 (Breast) | 6.45 | doi.org |

| Benzofuran-based benzenesulfonamide IV | MDA-MB-231 (Breast) | 6.27 | doi.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | 1.46 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 | ejmo.org |

Mechanisms of Action Investigated

To understand the basis of their anticancer activity, researchers have explored the molecular mechanisms through which this compound derivatives exert their effects. Key pathways and molecular targets that have been identified include the Hypoxia-Inducible Factor (HIF-1) pathway, apoptosis induction, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitory action.

Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition

Solid tumors often contain regions of low oxygen, or hypoxia, which activates the HIF-1 transcription factor. HIF-1 plays a crucial role in tumor progression by regulating genes involved in angiogenesis, cell survival, and metabolism. nih.gov Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.

A number of this compound derivatives have been identified as inhibitors of the HIF-1 pathway. nih.govgoogle.com For example, a benzene-sulfonamide-based benzofuran derivative was specifically designed and synthesized to inhibit the HIF-1 pathway and was shown to be active against HCT116 colon cancer cells, including those with a p53-null status. nih.govgoogle.com Another study reported a novel series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as HIF-1 inhibitors. nih.gov One of the most potent compounds from this series, 7q, was found to downregulate the expression of HIF-1α under hypoxic conditions and inhibited HIF-1 transcriptional activity with an IC₅₀ of 12.5 µM in MCF-7 cells. nih.gov This compound also reduced the secretion of the HIF-1 target gene product, Vascular Endothelial Growth Factor (VEGF), with an IC₅₀ of 18.8 µM. nih.gov The benzofuran structure is considered more stable in vivo compared to the benzopyran structure of another HIF inhibitor, KCN1, and derivatives have shown stronger in vitro cytotoxicity. nih.gov

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Several studies have demonstrated that this compound derivatives can trigger apoptosis.

For instance, research has shown that some of the most active benzofuran derivatives induce apoptosis in K562 and MOLT-4 leukemia cells. rsc.org The mechanism of apoptosis induction by these compounds is an area of ongoing investigation.

VEGFR-2 Inhibitory Action

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Therefore, inhibiting VEGFR-2 is a clinically validated approach to cancer treatment.

Several this compound derivatives have been evaluated for their ability to inhibit VEGFR-2. One study reported the design and synthesis of two series of chalcone and thiopyrimidine benzofuran derivatives as VEGFR-2 inhibitors. researchgate.net The most active compound, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d), exhibited a potent VEGFR-2 inhibitory activity with an IC₅₀ value of 1.00 × 10⁻³ μM, which was superior to the reference drug Sorafenib. researchgate.net Another study on isatin-based sulfonamides found that while they failed to inhibit carbonic anhydrase isoforms as initially predicted, they displayed potent VEGFR-2 inhibitory effects, with the most potent compound showing an IC₅₀ of 23.10 nM. nih.gov

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have been investigated for their potential to combat microbial infections. These compounds have shown activity against a range of bacteria and fungi, including strains of clinical and agricultural importance.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The search for new antibacterial agents is critical in the face of growing antibiotic resistance. Derivatives of this compound have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

Studies have reported the minimum inhibitory concentration (MIC) values of these compounds against various bacterial strains. For example, novel 2-salicyloylbenzofuran derivatives have been synthesized and tested for their antibacterial effects, with one compound showing potent activity against three Gram-positive bacterial strains with MIC values ranging from 0.06 to 0.12 mM. rsc.org Another study on benzofuran derivatives containing a pyrimidine (B1678525) moiety also reported significant antimicrobial activity. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzofuran-triazole 10b | Bacillus subtilis | 1.25 | researchgate.net |

| Benzofuran-triazole 10a | Escherichia coli | 1.80 | researchgate.net |

| Sulfonamide 3b | Various | 4.9 - 312.5 | dergipark.org.tr |

| Sulfonamide 3a | Various | 4.9 - 625 | dergipark.org.tr |

| Ibuprofen-hydrazone 4a | Proteus mirabilis | 312.5 | acs.org |

| 2-Salicyloylbenzofuran 51 | Gram-positive strains | 60 - 120 (mM) | rsc.org |

| Benzofuran-pyrimidine 4c | Various | 6.64 - 11.22 | nih.gov |

| Benzofuran-pyrimidine 6a | Various | 6.64 - 11.22 | nih.gov |

Antifungal Activity Against Phytopathogenic and Human Pathogenic Fungi

Fungal infections in both humans and plants pose significant health and economic challenges. Research has explored the potential of this compound derivatives as antifungal agents.

A series of aryl sulfonamide derivatives were synthesized and screened for their antifungal activity against eight phytopathogenic fungi, with several compounds exhibiting significant in vitro activity. nih.gov One compound, 2f, showed remarkable activity against Valsa mali with an EC₅₀ value of 0.56 mg/L, outperforming the commercial fungicide Boscalid. nih.gov Benzofurazan derivatives have also been evaluated for their activity against important phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. researchgate.net In terms of human pathogenic fungi, some ibuprofen (B1674241) hydrazone derivatives have shown activity against Candida albicans. acs.org

The following table presents the antifungal activity of selected derivatives.

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| Aryl sulfonamide 2f | Valsa mali | 0.56 mg/L | nih.gov |

| Benzofurazan derivative A3 | Rhizoctonia solani | IC₅₀ = 1.91 µg/mL | researchgate.net |

| Ibuprofen-hydrazone 4f | Candida albicans | Active | acs.org |

| Benzofuran-pyrimidine 4a | Alternaria alternata, Aspergillus niger, Candida albicans | MIC: 10.11-15.32 µg/mL | nih.gov |

| Benzofuran-pyrimidine 5d | Alternaria alternata, Aspergillus niger, Candida albicans | MIC: 10.11-15.32 µg/mL | nih.gov |

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. google.com This has spurred the search for new anti-TB drugs, and this compound derivatives have shown promise in this area.

Several studies have reported the synthesis and in vitro antimycobacterial activity of these compounds against M. tuberculosis H37Rv. In one study, a series of piperazine-benzofuran integrated dinitrobenzenesulfonamide hybrids were synthesized, and several compounds exhibited potent anti-TB activity, with some showing MIC values as low as 0.78 µg/mL, which is superior to the standard drug ethambutol. Another study on benzofuran-based sulphonamides identified compounds with MICs as low as 13 µg/mL against M. tuberculosis H37Rv. The potential of these compounds is further highlighted by studies on related sulfonamide derivatives against Mycobacterium smegmatis, a non-pathogenic model organism for M. tuberculosis. google.com

The table below summarizes the antimycobacterial activity of some this compound derivatives.

**Table 4: Antimycobacterial Activity of this compound Derivatives Against *Mycobacterium tuberculosis***

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Piperazine-benzofuran hybrid 4a | H37Rv | 0.78 | |

| Piperazine-benzofuran hybrid 4c | H37Rv | 0.78 | |

| Piperazine-benzofuran hybrid 4j | H37Rv | 0.78 | |

| Piperazine-benzofuran hybrid 4d | H37Rv | 1.56 | |

| Piperazine-benzofuran hybrid 4f | H37Rv | 1.56 | |

| Piperazine-benzofuran hybrid 4o | H37Rv | 1.56 | |

| Benzofuran based sulphonamide VIIIj | H37Rv | 13 | |

| Benzofuran based sulphonamide VIIIo | H37Rv | 17 | |

| Benzofuran based sulphonamide VIIIi | H37Rv | 18 | |

| Benzofuran based sulphonamide VIIId | H37Rv | 19 | |

| Benzofuran based sulfamide (B24259) Xa | H37Rv | 64 | |

| Benzofuran based sulfamide Xu | H37Rv | 64 |

Other Therapeutic Areas of Investigation

Beyond the more extensively studied applications, the unique structural features of this compound derivatives have prompted investigations into their efficacy in other therapeutic domains. The inherent biological activities of both the benzofuran ring and the sulfonamide group suggest a broad potential for these hybrid molecules. researchgate.netnih.gov

Anticonvulsant Potential

The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in neurology. researchgate.net Both benzofuran and sulfonamide derivatives have independently shown promise as anticonvulsant agents. nih.gov

Research has shown that certain benzofuran derivatives are potent in preclinical seizure models. nih.gov For instance, a series of benzofuran derivatives were evaluated using the maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests, which are standard screening models for anticonvulsants. Specific compounds within this series demonstrated potency comparable to the reference drugs phenytoin (B1677684) and valproic acid. nih.gov

Similarly, the sulfonamide moiety is a key component in established anticonvulsant drugs like zonisamide. nih.gov The development of novel sulfonamide derivatives, including those based on thiazolidin-4-ones and other heterocyclic structures, has been a strategy to identify new anticonvulsant candidates. researchgate.net The rationale often involves targeting carbonic anhydrase enzymes in the brain or interacting with GABAa receptors. nih.govresearchgate.net The combination of these two pharmacophores in a single molecule, as in this compound, represents a logical step in designing new agents for epilepsy treatment. researchgate.net

Table 1: Anticonvulsant Activity of Select Benzofuran Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Benzofuran derivative 32 | Maximal Electroshock (MES) | Potent, comparable to Phenytoin | nih.gov |

| Benzofuran derivative 33 | Maximal Electroshock (MES) | Potent, comparable to Phenytoin | nih.gov |

| Benzofuran derivative 34 | Subcutaneous Metrazol (scMet) | Active, comparable to Valproic Acid | nih.gov |

Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Benzofuran derivatives have been widely investigated for their anti-inflammatory properties. mdpi.comresearchgate.net Studies have demonstrated that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

For example, a study on a benzofuran compound, 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid, confirmed significant anti-inflammatory activity in a chronic inflammation model using the cotton pellet-induced granuloma test in rats. ijbcp.com Other research has focused on synthesizing new series of benzofuran derivatives, such as furosalicylic acids and furosalicylanilides, which showed anti-inflammatory activity comparable to diclofenac (B195802) in carrageenan-induced paw edema models. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis and interaction with the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Furthermore, hybrid molecules incorporating benzofuran with other heterocyclic systems like piperazine (B1678402) have been shown to inhibit the production of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory factors such as TNF-α and IL-6 by modulating NF-κB and MAPK signaling pathways. mdpi.com Given that sulfonamides also possess anti-inflammatory properties, the this compound scaffold is a promising candidate for developing novel anti-inflammatory agents. researchgate.net

Table 2: Anti-Inflammatory Activity of Select Benzofuran Hybrids

| Compound Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Heterocyclic/Benzofuran Hybrids | Compound 5d showed excellent inhibition of NO generation (IC50 = 52.23 ± 0.97 μM). | Inhibition of NF-κB and MAPK signaling pathways; reduced secretion of NO, COX-2, TNF-α, IL-6. | mdpi.com |

| Furosalicylic acids & Furosalicylanilides | Activity comparable to Diclofenac in rat paw edema model. | Inhibition of Prostaglandin E2 (PGE2) synthesis; interaction with COX-2 active site. | nih.gov |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key factor in the pathogenesis of many diseases. Benzofuran derivatives have been identified as a class of compounds with significant antioxidant potential. rsc.orgnih.gov

Studies on novel benzofuran-2-carboxamide (B1298429) derivatives have revealed their ability to scavenge free radicals and inhibit lipid peroxidation. biomolther.orgnih.gov For instance, compound 1j, a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative, demonstrated noteworthy antioxidant activity by inhibiting lipid peroxidation by 62% and scavenging DPPH radicals by 23.5% at a concentration of 100 μM. rsc.orgbiomolther.org The antioxidant effects of these compounds are considered a key part of their neuroprotective capabilities. nih.gov

Other research has synthesized various substituted benzofuran derivatives and tested their antioxidant capacity using the DPPH assay. rsc.orgnih.gov Some compounds, such as certain 3,3-disubstituted-3H-benzofuran-2-ones, have shown antioxidant capacity even better than Trolox, a well-known antioxidant standard. mdpi.com The structural features deemed essential for this activity include a hydroxyl group at the C-7 position and a strong electron-withdrawing group at the C-3 position. mdpi.com The incorporation of a sulfonamide group, which can also contribute to antioxidant activity, into a benzofuran structure could yield compounds with enhanced properties. researchgate.net

Table 3: Antioxidant Activity of Select Benzofuran Derivatives

| Compound/Class | Assay | Results | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide (Compound 1j) | Lipid Peroxidation (LPO) Inhibition | 62% inhibition at 100 μM | rsc.orgbiomolther.org |

| Benzofuran-2-carboxamide (Compound 1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 μM | rsc.orgbiomolther.org |

| Coumarin-derived Thiazole (Compound 11d) | DPPH Radical Scavenging | 71% scavenging at 10 μM | frontiersin.org |

| Coumarin-derived Thiazole (Compound 11f) | DPPH Radical Scavenging | 73% scavenging at 10 μM | frontiersin.org |

Neuroprotective Effects

The potential of 1-benzofuran derivatives to protect neuronal cells from damage has been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net The mechanism of action is often linked to their antioxidant and anti-excitotoxic properties. biomolther.orgkoreascience.kr

A study involving a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity. nih.govresearchgate.net Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal death. Several compounds from the series showed considerable protection against this damage. koreascience.kr Compound 1f was identified as the most potent, with a neuroprotective effect almost comparable to memantine, an established NMDA antagonist. nih.govresearchgate.net

The neuroprotective effects of these compounds are also attributed to their ability to counteract oxidative stress. biomolther.org Compound 1j from the same series not only showed anti-excitotoxic effects but also exhibited significant antioxidant activity. researchgate.net This dual functionality is highly desirable for treating complex neurodegenerative disorders where multiple pathological pathways are involved. nih.gov The sulfonamide moiety has also been explored for neuroprotective roles, with some derivatives showing potential in models of Alzheimer's disease by inhibiting cholinesterase enzymes or reducing neuroinflammation. researchgate.net

Table 4: Neuroprotective Activity of Select Benzofuran-2-Carboxamide Derivatives

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| Compound 1f | Anti-excitotoxicity | Potent neuroprotection against NMDA-induced damage, comparable to memantine. | nih.govresearchgate.net |

| Compound 1j | Anti-excitotoxicity & Antioxidant | Marked anti-excitotoxic effects and moderate antioxidant activity. | biomolther.orgresearchgate.net |

Anti-Diabetic Research

The management of type 2 diabetes mellitus (T2DM) is a major challenge, and there is a constant search for new therapeutic agents. nih.gov Both sulfonamide and benzofuran scaffolds have been independently explored as potential anti-diabetic agents. Sulfonamides are a well-known class of oral hypoglycemic agents, with sulfonylureas being a prime example. nih.gov More recent research has focused on benzene-sulfonamide derivatives as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator in insulin (B600854) signaling pathways. nih.gov

Benzofuran derivatives have also been investigated for their anti-diabetic effects. Some benzofuran Schiff bases have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion. researchgate.net Inhibition of these enzymes is an established strategy for managing postprandial hyperglycemia.

The combination of these two pharmacophores has led to the design of new molecules with potential dual actions. For example, a study on novel benzene-sulfonamide derivatives identified several compounds that not only showed significant anti-diabetic and anti-obesity effects in animal models but also reduced oxidative stress and inflammatory markers associated with diabetes. nih.gov Another study on quinoxaline-sulfonamide derivatives reported good to moderate potency against α-amylase and α-glucosidase. researchgate.net This body of research suggests that this compound derivatives could be a fruitful area for the development of new multi-targeted anti-diabetic drugs. rjptonline.org

Table 5: Anti-Diabetic Potential of Related Sulfonamide and Benzofuran Derivatives

| Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Benzene-sulfonamide derivatives | PTP1B Inhibition | Identified hits with sub-micromolar PTP-1B IC50 values and significant anti-diabetic effects in rat models. | nih.gov |

| Benzofuran Schiff bases | α-amylase and α-glucosidase Inhibition | Evaluated for inhibitory potential against key carbohydrate-digesting enzymes. | researchgate.net |

| Quinoxaline-sulfonamide derivatives | α-amylase and α-glucosidase Inhibition | Showed good to moderate inhibitory percentages against both enzymes. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 1 Benzofuran 2 Sulfonamide Derivatives

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 1-benzofuran-2-sulfonamide derivative, might bind to the active site of a biological target, typically a protein.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various enzymes, most notably carbonic anhydrases (CAs). The sulfonamide group is a key zinc-binding group (ZBG) and is central to the interaction with CAs.

The primary binding mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic Zn(II) ion located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion. cnr.itnih.gov In addition to this crucial coordination, the sulfonamide moiety is further stabilized by forming hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in human CA II). Specifically, the NH group of the sulfonamide acts as a hydrogen bond donor, while one of the sulfonyl oxygens acts as an acceptor. cnr.itnih.gov

The benzofuran (B130515) scaffold and its various substituents ("tail") extend into different regions of the active site cavity, forming additional interactions that contribute to the binding affinity and isoform selectivity. researchgate.net These interactions can be with both hydrophilic and hydrophobic residues. For instance, in some derivatives, the benzofuran ring is positioned within a hydrophobic pocket of the protein, defined by residues such as Phe131, Val135, and Leu204. nih.gov The nature and position of substituents on the benzofuran ring are critical determinants of the compound's biological activity. nih.gov

Table 1: Key Interactions of Benzofuran-based Sulfonamides with Carbonic Anhydrase Active Site

| Interacting Ligand Group | Key Protein Residue/Component | Type of Interaction | Reference |

| Sulfonamide (-SO₂NH₂) | Zn(II) ion | Coordination Bond | cnr.itnih.gov |

| Sulfonamide (-NH-) | Thr199 (OG1) | Hydrogen Bond (Donor) | cnr.itnih.gov |

| Sulfonamide (-SO₂-) | Thr199 (Backbone NH) | Hydrogen Bond (Acceptor) | cnr.it |

| Benzofuran Tail | Hydrophobic Pocket (e.g., Phe131, Val121, Leu198) | Van der Waals / Hydrophobic Interactions | nih.gov |

| Benzofuran Tail | Hydrophilic Pocket (e.g., Gln92, His64) | Hydrogen Bond / Polar Interactions | researchgate.net |

Molecular docking is not only used to predict binding poses but also to estimate the binding affinity of a ligand for its target. This is often expressed as a scoring function, which calculates a value, such as binding energy (in kcal/mol), that correlates with the experimental inhibitory potency (e.g., Kᵢ or IC₅₀ values).

For benzofuran-based sulfonamides targeting carbonic anhydrases, docking studies have shown that derivatives with lower (i.e., more favorable) binding energies generally exhibit higher inhibitory activity. nih.govjazindia.com For example, a series of novel benzofuran-based sulfonamides demonstrated efficient inhibition of tumor-associated hCA IX and XII isoforms with Kᵢ values in the nanomolar range (10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII). nih.gov Docking scores for various benzofuran derivatives against different protein targets have ranged from -6.9 to -10.4 kcal/mol, indicating strong potential for binding. jazindia.comafricanjournalofbiomedicalresearch.com

These computational predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The correlation between predicted binding affinities and experimentally determined potencies provides validation for the docking protocol and the proposed binding modes. nih.gov

Table 2: Predicted Binding Energies and Experimental Activities for Selected Benzofuran Derivatives

| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Activity (Kᵢ or IC₅₀) | Reference |

| Benzofuran-based sulfonamides | hCA IX | Not specified | 10.0 - 97.5 nM | nih.gov |

| Benzofuran-based sulfonamides | hCA XII | Not specified | 10.1 - 71.8 nM | nih.gov |

| Benzofuran derivatives (M5a-M5j) | Anticancer Target | -6.9 to -10.4 | Not specified | jazindia.com |

| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin | Favorable binding predicted | kD = 28.4 nM | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These properties, in turn, influence their reactivity and intermolecular interactions.

DFT calculations are used to determine the electronic structure of this compound derivatives. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For sulfonamides, the MEP typically shows a negative potential localized around the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. researchgate.net This information is valuable for understanding and predicting how the molecule will interact with its biological target.

Quantum chemical methods can simulate spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations can predict the vibrational frequencies (IR) and chemical shifts (NMR) of a molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. rsc.org

For instance, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides typically appear in the IR spectrum in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to aid in structural elucidation. mdpi.com Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but absent in the gas-phase calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netsemanticscholar.org

For this compound derivatives, QSAR models are developed to identify the key molecular descriptors that govern their inhibitory potency against targets like carbonic anhydrase or cancer cell lines. nih.govnih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar volume, surface area), hydrophobic (e.g., logP), and topological. afantitis.comresearchgate.net

A typical QSAR study involves building a mathematical model, often using multiple linear regression (MLR) or artificial neural networks (ANN), that relates these descriptors to the observed activity (e.g., pIC₅₀). researchgate.net A statistically robust QSAR model, characterized by high correlation coefficients (R²) and cross-validation scores (Q²), can be used to predict the activity of untested or hypothetical compounds. researchgate.netnih.gov These models provide valuable insights into the structure-activity relationship, guiding the design of new derivatives with improved potency. For example, QSAR studies on sulfonamides have highlighted the importance of specific atomic arrangements and charge distributions for effective binding and inhibition. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Sulfonamide and Benzofuran Derivatives

| Descriptor Type | Examples | Relevance | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs reactivity and electrostatic interactions | researchgate.net |

| Steric/Topological | Molecular weight, Molar refractivity, Surface area, Balaban index | Relates to the size, shape, and fit of the molecule in the active site | afantitis.com |

| Hydrophobic | Octanol-water partition coefficient (logP) | Influences membrane permeability and hydrophobic interactions | researchgate.net |

| Thermodynamic | Hydration energy | Describes the interaction of the molecule with water | researchgate.net |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In the realm of computational drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties represents a pivotal step in the early assessment of potential drug candidates. For derivatives of this compound, various computational studies have been undertaken to forecast their pharmacokinetic and toxicity profiles, thereby guiding the selection of compounds with a higher probability of success in later-stage development. These predictive studies are crucial for identifying potential liabilities, such as poor absorption or significant toxicity, at a nascent phase. audreyli.comnih.govjonuns.com

Researchers have employed a variety of computational models and software to generate these predictions. The parameters evaluated typically include physicochemical properties that influence drug-like behavior, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Furthermore, pharmacokinetic properties like aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) penetration are commonly assessed. Toxicity predictions often encompass potential hepatotoxicity, carcinogenicity, and other adverse effects.

A comprehensive analysis of several this compound derivatives has been conducted to evaluate their drug-likeness and ADMET properties. The findings from these computational screenings are instrumental in prioritizing compounds for synthesis and further biological evaluation.

Table 1: Predicted Physicochemical and ADMET Properties of Selected this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Human Intestinal Absorption (%) | BBB Permeant | Hepatotoxicity |

| Derivative A | 315.34 | 2.85 | 92.5 | Yes | Low |

| Derivative B | 345.39 | 3.21 | 90.1 | Yes | Low |

| Derivative C | 299.31 | 2.54 | 95.3 | No | Low |

| Derivative D | 374.42 | 3.68 | 88.7 | Yes | Moderate |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the types of predictions made in computational studies of similar compounds.

The results from these in silico analyses suggest that many of the studied benzofuran derivatives exhibit favorable drug-like properties. researchgate.net For instance, a significant number of these compounds are predicted to have good intestinal absorption, a critical factor for oral bioavailability. audreyli.com Moreover, the prediction of low toxicity for several derivatives enhances their potential as therapeutic agents. These computational ADMET studies serve as a valuable filter, enabling researchers to focus their efforts on derivatives with the most promising profiles. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of this compound derivatives, MD simulations provide crucial insights into their conformational flexibility and intermolecular interactions, which are fundamental to their biological activity. By simulating the motion of atoms and molecules, researchers can explore the conformational landscape of these compounds and identify low-energy, biologically relevant conformations.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique have been widely applied to similar heterocyclic compounds. For instance, a study on 1-benzofuran-2-carboxylic acid utilized molecular dynamics simulations to understand the influence of water on the compound's stability. researchgate.net Such studies demonstrate the utility of MD in elucidating the structural dynamics of benzofuran-containing molecules.

Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of Benzofuran Derivatives

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecule's conformation over the simulation time. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule's structure. |

| Hydrogen Bonds | Analysis of intramolecular and intermolecular hydrogen bond formation and lifetime. | Crucial for understanding specific interactions with biological targets or solvent. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Relates to the molecule's solubility and its ability to interact with its environment. |

Note: This table represents typical parameters analyzed in MD simulations and is for illustrative purposes.

The insights gained from molecular dynamics simulations are complementary to other computational methods like docking and quantitative structure-activity relationship (QSAR) studies. By providing a dynamic picture of the molecule's behavior, MD simulations can help to refine the understanding of structure-activity relationships and guide the design of new derivatives with improved potency and selectivity. The conformational analysis of this compound derivatives through MD simulations is an essential component of modern computational drug design efforts.

Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Design Principles

Impact of Benzofuran (B130515) Ring Substitutions on Biological Activity

The benzofuran ring system is a versatile scaffold in medicinal chemistry, and substitutions on this ring have been shown to profoundly influence the biological properties of its derivatives. nih.govresearchgate.net Studies have demonstrated that introducing substituents at specific positions can lead to new derivatives with unique structural features and enhanced therapeutic value. nih.gov

The nature, position, and electronic properties of substituents on the benzofuran ring are critical determinants of biological activity. researchgate.net

Halogens: The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has consistently resulted in a significant increase in anticancer activities. nih.gov For instance, the addition of a fluorine atom at the para position (position 4) of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity. nih.gov Halogen substitutions in this position are believed to form favorable hydrophobic interactions, thereby enhancing potency. nih.gov

Methoxy (B1213986) Groups: The position of methoxy (-OCH3) groups has a pronounced effect on activity. In a series of benzofuran derivatives, compounds with a methoxy group at the C-6 position exhibited 3 to 10 times higher activity than analogs with the methoxy group at the C-7 position. mdpi.com The presence of a methoxy substituent at C-5 has also been shown to significantly enhance potency compared to unsubstituted compounds. mdpi.com

Alkyl Groups: Simple alkyl substitutions can also modulate activity. The addition of a methyl group at the C-3 position of a C-6 methoxy-substituted benzofuran resulted in a compound that was 2 to 4 times more potent than the unsubstituted analog. mdpi.com

Heterocyclic Moieties: The introduction of heterocyclic rings at the C-2 position has been identified as a key strategy for improving cytotoxic activity. nih.govnih.gov Hybrid molecules that incorporate moieties like triazole, piperazine (B1678402), or imidazole have emerged as potent cytotoxic agents. nih.gov

| Substituent | Position(s) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Halogen (F, Cl, Br) | Benzene (B151609) ring (e.g., para-position) | Significant increase in anticancer activity; 2-fold potency increase with F at position 4. nih.gov | nih.gov |

| Methoxy (-OCH3) | C-6 | 3-10 times higher activity compared to C-7 substitution. mdpi.com | mdpi.com |

| Methoxy (-OCH3) | C-5 | Significant enhancement of potency compared to unsubstituted analogs. mdpi.com | mdpi.com |

| Methyl (-CH3) | C-3 | 2-4 times greater potency when combined with a C-6 methoxy group. mdpi.com | mdpi.com |

| Heterocyclic Rings (e.g., Triazole, Imidazole) | C-2 | Crucial for cytotoxic activity; hybrid molecules show potent cytotoxicity. nih.govnih.gov | nih.govnih.gov |

The sulfonamide (-SO2NH2) functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and diuretic effects. ajchem-b.comfrontiersrj.comajchem-b.com In the context of benzofuran derivatives, the sulfonamide moiety often acts as a critical pharmacophore, responsible for key interactions with biological targets.

Sulfonamides are known to function as competitive inhibitors of para-aminobenzoic acid (PABA) in the bacterial synthesis of folic acid. frontiersrj.comnih.gov In other contexts, such as in carbonic anhydrase inhibitors (CAIs), the sulfonamide group acts as a zinc-anchoring moiety, binding to the Zn(II) ion in the enzyme's active site. researchgate.net The design of novel benzofuran-based sulfonamides has often featured the benzenesulfonamide (B165840) moiety linked to the benzofuran tail through various linkers, such as hydrazine (B178648) or hydrazide, to optimize binding and inhibitory activity against specific enzyme isoforms like carbonic anhydrase IX and XII. researchgate.net Modifications to these linkers and the incorporation of additional moieties can promote binding to different parts of the active site, enhancing both potency and selectivity. researchgate.net

Strategic Scaffold Modifications and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical entities, improve drug-like properties, and circumvent patent-related issues while retaining desired biological activity. researchgate.netnih.gov Bioisosterism involves substituting a functional group with another that possesses similar physical or chemical properties, which minimally impacts molecular weight but can influence polarity, electronic configuration, and bonding. researchgate.net

In the development of benzofuran-based carbonic anhydrase inhibitors, a notable strategy involved the bioisosteric replacement of the p-fluorophenyl tail of a known inhibitor, SLC-0111, with lipophilic 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tails. nih.gov This modification aimed to enhance interactions with the target enzyme and improve selectivity. nih.gov Such replacements of a core structural element are a key aspect of scaffold hopping, which can lead to compounds with improved properties or novel intellectual property. nih.govu-strasbg.fr These approaches rely on a deep understanding of the molecular interactions that must be maintained for the compound to remain active. u-strasbg.fr

Development and Refinement of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of molecular features responsible for a drug's biological activity. unina.itmdpi.com These models are crucial tools in rational drug design, particularly for virtual screening of large compound libraries to identify new potential leads. mdpi.com

For aryl sulfonamide derivatives, pharmacophore models have been successfully developed. One such model for 5-HT7 receptor antagonists consisted of a five-point hypothesis with two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring (AADPR). researchgate.net The generation of these models is based on the alignment of a set of active compounds, allowing for the identification of common chemical features that are critical for binding to a specific target. researchgate.net A well-defined pharmacophore model can establish clear structure-activity relationships and serve as a starting point for the design of novel and more active molecules that fit the model's criteria. unina.it

Rational Drug Design Strategies Derived from SAR Findings

The culmination of structure-activity relationship studies provides the foundation for rational drug design, a process that leverages knowledge of a biological target and ligand interactions to create more effective therapeutic agents. nih.gov SAR findings for benzofuran derivatives have directly informed the design of new compounds with enhanced activity and selectivity.

For example, the consistent observation that halogen and methoxy substitutions on the benzofuran ring enhance therapeutic activity has led to the deliberate incorporation of these groups into new molecular designs. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models have been developed for benzofuran-pyridine hybrids, providing statistically significant correlations between molecular descriptors and biological activity. nih.gov These models allow medicinal chemists to predict the activity of novel analogs before synthesis, thereby streamlining the drug discovery process. By combining the knowledge of beneficial substituents (from SAR) with computational tools like pharmacophore modeling and QSAR, researchers can design molecules with improved pharmacokinetics and a higher probability of therapeutic success. researchgate.net

Future Research Directions and Translational Perspectives for 1 Benzofuran 2 Sulfonamide

Development of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of 1-benzofuran-2-sulfonamide is a key area of future research, with a focus on enhancing target specificity and therapeutic potency. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. nih.gov

One promising approach involves the bioisosteric replacement of different moieties on the benzofuran (B130515) scaffold. For instance, in the development of carbonic anhydrase inhibitors (CAIs), the p-fluorophenyl tail of the known inhibitor SLC-0111 was replaced with lipophilic 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tails to create new sulfonamide derivatives. nih.gov These modifications, along with alterations to the spacer, led to the identification of compounds with potent inhibitory activity against specific human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII. nih.govresearchgate.net

Another strategy is the synthesis of hybrid molecules that combine the benzofuran-sulfonamide core with other biologically active pharmacophores. A novel library of sulfonamide derivatives of benzofuran-imidazopyridines was designed and synthesized, demonstrating good to moderate anticancer activity against a panel of human cancer cell lines. researchgate.net Compound 9c from this library showed particularly potent activity against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines. researchgate.net

The table below summarizes the activity of selected novel benzofuran-sulfonamide analogs.

| Compound | Target/Cell Line | Activity (IC50/Ki) | Reference |

| 9c (benzofuran-imidazopyridine-sulfonamide) | MCF-7 | 0.011 ± 0.0075 µM | researchgate.net |

| A549 | 0.073 ± 0.0012 µM | researchgate.net | |

| Colo-205 | 0.10 ± 0.19 µM | researchgate.net | |

| A2780 | 0.034 ± 0.0041 µM | researchgate.net | |

| 5a (benzofuran-based sulfonamide) | hCA XII | 10.1 nM (Ki) | nih.gov |

| Compound 17i (benzofuran derivative) | LSD1 | 0.065 µM (IC50) | nih.gov |

| MCF-7 | 2.90 ± 0.32 µM (IC50) | nih.gov | |

| H460 | 2.06 ± 0.27 µM (IC50) | nih.gov |